molecular formula C29H31N3O4 B2369605 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-61-3

1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2369605
CAS No.: 862828-61-3
M. Wt: 485.584
InChI Key: ZXKYCPIKYTYEBO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a benzimidazole moiety linked via a 3-(m-tolyloxy)propyl chain. The benzimidazole scaffold is notable for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The m-tolyloxy (3-methylphenoxy) substituent introduces steric and electronic effects that may influence target binding and metabolic stability.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-20-8-6-9-23(16-20)36-15-7-14-31-25-11-5-4-10-24(25)30-29(31)21-17-28(33)32(19-21)26-18-22(34-2)12-13-27(26)35-3/h4-6,8-13,16,18,21H,7,14-15,17,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKYCPIKYTYEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:

  • Preparation of the Benzo[d]imidazole Core

    • This step generally begins with the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes.

    • Reactions often occur in polar solvents such as ethanol or acetic acid under acidic or neutral conditions.

  • Attachment of the 2,5-Dimethoxyphenyl Group

    • A Friedel-Crafts alkylation reaction can be employed to attach the 2,5-dimethoxyphenyl group to the benzo[d]imidazole core.

    • Catalysts like aluminum chloride (AlCl3) are used in this process under anhydrous conditions to ensure high yields.

  • Formation of the Pyrrolidinone Ring

    • This involves the cyclization of an appropriate amino-ketone intermediate.

    • Cyclization is typically performed in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in polar aprotic solvents.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of reaction conditions for scalability, efficiency, and cost-effectiveness. This often involves:

  • Continuous Flow Chemistry: : To enhance the reaction kinetics and yield.

  • Green Chemistry Approaches: : Utilizing safer solvents and reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield quinone derivatives.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of hydroxy derivatives.

  • Substitution: : Aromatic substitution reactions can occur on the dimethoxyphenyl ring using halogens or other electrophiles in the presence of Lewis acids.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic or basic media.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in aprotic solvents.

  • Substitution: : Halogens, nitro groups, or alkyl groups in the presence of Lewis acids like AlCl3 or FeCl3.

Major Products

  • Oxidation: : Quinone derivatives.

  • Reduction: : Hydroxy derivatives.

  • Substitution: : Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

This compound has been explored for its beta-adrenergic antagonist properties, similar to its derivative bevantolol , which is known for its cardio-selective beta-blocking effects. The beta-blocking activity is significant in managing cardiovascular diseases, making this compound a candidate for further drug development in this area .

Potential Mechanisms of Action

The compound may exert its effects through modulation of the GABA-A receptor , a critical target for treating neurological disorders. Research indicates that derivatives of benzo[d]imidazole can act as positive allosteric modulators at the GABA-A receptor, potentially offering therapeutic benefits in conditions like anxiety and epilepsy .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the reaction of various intermediates such as 3-(m-tolyloxy)-1,2-epoxypropane and beta-(3,4-dimethoxyphenethyl)amine . The methodologies employed in synthesizing this compound are crucial for optimizing yield and purity, which directly impacts its efficacy in biological applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Cardiovascular Studies : Research has demonstrated that compounds similar to 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant beta-blocking activity, contributing to reduced heart rate and improved cardiac function in patients with hypertension .
  • Neurological Applications : Investigations into the modulation of GABA-A receptors by benzo[d]imidazole derivatives indicate promising results in enhancing inhibitory neurotransmission, which could lead to novel treatments for anxiety disorders and other neurological conditions .
  • Metabolic Stability : The metabolic stability of these compounds is a critical factor for their therapeutic viability. Studies have shown that modifications to the benzo[d]imidazole scaffold can result in improved metabolic profiles, reducing the likelihood of rapid biotransformation that limits efficacy .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves interaction with specific molecular targets in biological systems. These interactions often lead to modulation of enzymatic activity or receptor binding. For instance:

  • Enzymatic Interaction: : The compound can inhibit or activate enzymes by binding to their active sites, altering the catalytic activity.

  • Receptor Binding: : It can bind to receptors on cell surfaces, initiating signal transduction pathways that result in various cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent placement on the phenyl ring, benzimidazole linker, or pyrrolidinone core. These variations significantly impact physicochemical properties and biological interactions. Below is a detailed comparison:

Table 1: Key Structural Differences and Implications

Compound Name Substituent Variations Potential Implications
Target Compound 2,5-Dimethoxyphenyl; m-tolyloxy (3-methylphenoxy) chain Enhanced electron-donating effects; steric hindrance may reduce metabolic oxidation
1-(4-Methoxyphenyl)-4-{1-[3-(m-tolyloxy)propyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one 4-Methoxyphenyl (vs. 2,5-dimethoxyphenyl) Reduced steric bulk; altered electronic profile may affect target binding affinity
1-(2,5-Dimethoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one p-Tolyloxy (4-methylphenoxy) chain (vs. m-tolyloxy) Increased para-substitution may enhance metabolic stability or alter lipophilicity
1-(1-(3-(3-Methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride Propan-1-ol hydrochloride substituent (vs. pyrrolidin-2-one core) Polar hydroxyl group may improve solubility but reduce membrane permeability

Key Observations :

Substituent Position on the Phenyl Ring: The 2,5-dimethoxyphenyl group in the target compound provides a distinct electronic environment compared to the 4-methoxyphenyl analog . Replacement with a single 4-methoxyphenyl group (as in ) simplifies the substitution pattern, possibly reducing synthetic complexity but sacrificing stereoelectronic advantages.

Tolyloxy Chain Variations: The m-tolyloxy (3-methylphenoxy) chain in the target compound introduces a meta-substituted methyl group, which may create steric hindrance compared to the para-substituted p-tolyloxy analog . This could influence interactions with hydrophobic binding pockets in biological targets.

Core Modifications: Replacement of the pyrrolidin-2-one core with a propan-1-ol group (as in ) drastically alters polarity. The pyrrolidinone ring’s rigidity and hydrogen-bonding capacity are critical for maintaining target engagement, whereas the propan-1-ol derivative’s increased hydrophilicity may limit bioavailability.

Research Findings and Pharmacological Relevance

  • Patent Activity : The dimaleate form of a related benzimidazole-piperidine urea derivative (EP Patent ) highlights the pharmaceutical industry’s interest in benzimidazole-containing compounds for drug development, likely due to their versatility in targeting enzymes or receptors.
  • Synthetic Feasibility : The synthesis of structurally similar compounds (e.g., ) often employs modular approaches, such as alkylation of benzimidazole precursors followed by coupling with substituted phenyl rings. This suggests that the target compound could be optimized for scale-up production.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one represents a complex molecular structure with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C24H30N2O3C_{24}H_{30}N_2O_3. Its structure features a pyrrolidinone core substituted with a 2,5-dimethoxyphenyl group and a benzo[d]imidazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight402.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP (octanol-water partition coefficient)3.5

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly involving serotonin and dopamine receptors. The benzo[d]imidazole component may enhance binding affinity to these receptors, potentially influencing mood and cognitive functions.

Pharmacological Effects

  • Anxiolytic Effects : Compounds structurally related to benzodiazepines have shown anxiolytic properties by enhancing GABA-A receptor activity. This suggests that our compound may similarly influence anxiety pathways.
  • Antidepressant Activity : Preliminary studies on related compounds indicate potential antidepressant effects, possibly through serotonin receptor modulation.
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases, indicating that this compound could have similar protective roles.

Case Studies

Case Study 1: Anxiolytic Activity in Rodent Models

A study investigated the anxiolytic effects of a similar compound in rodents. The results indicated significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The compound's mechanism was attributed to enhanced GABAergic transmission.

Case Study 2: Antidepressant Effects

Another study focused on a closely related structure and reported significant antidepressant-like effects in the forced swim test in mice. The compound showed a rapid onset of action, suggesting potential for clinical application in treating depression.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelReference
AnxiolyticModerate
AntidepressantModerate
NeuroprotectivePreliminary

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